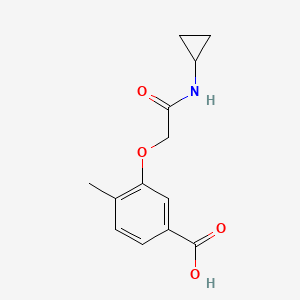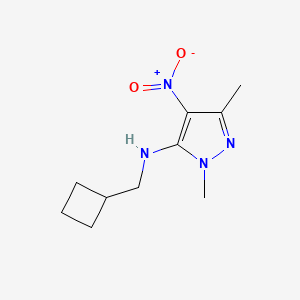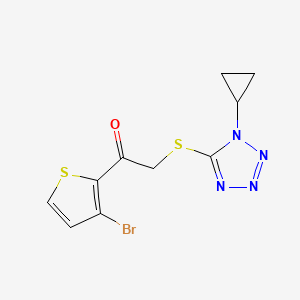
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one is a synthetic organic compound that features a brominated thiophene ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one typically involves multiple steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Tetrazole: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The brominated thiophene and the tetrazole are coupled using a suitable base and solvent, often under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, or the ketone group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dehalogenated thiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The brominated thiophene and tetrazole moieties could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromothiophen-2-yl)-2-((1-methyl-1h-tetrazol-5-yl)thio)ethan-1-one: Similar structure but with a methyl group on the tetrazole ring.
Uniqueness
1-(3-Bromothiophen-2-yl)-2-((1-cyclopropyl-1h-tetrazol-5-yl)thio)ethan-1-one is unique due to the combination of a brominated thiophene and a cyclopropyl-substituted tetrazole, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H9BrN4OS2 |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
1-(3-bromothiophen-2-yl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C10H9BrN4OS2/c11-7-3-4-17-9(7)8(16)5-18-10-12-13-14-15(10)6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
IFMNRNZMSPVEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=NN=N2)SCC(=O)C3=C(C=CS3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


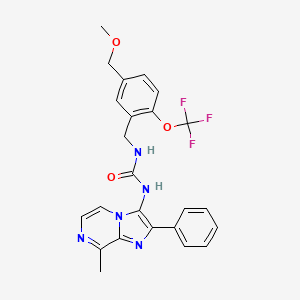
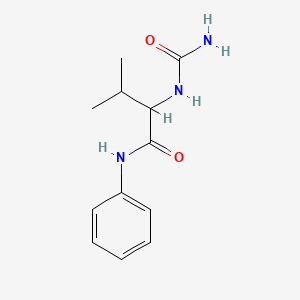
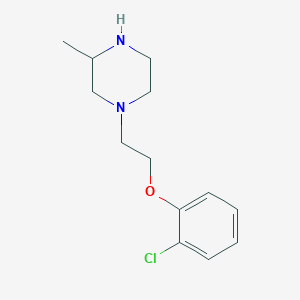
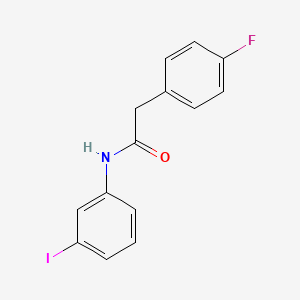

![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)



![(S)-2-(((Benzyloxy)carbonyl)amino)-2-(spiro[3.3]heptan-2-yl)acetic acid](/img/structure/B14907551.png)
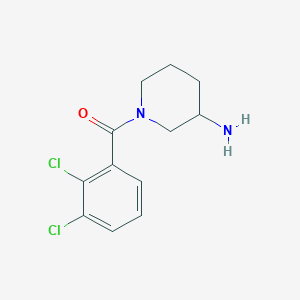
![6-Bromo-7-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14907561.png)
